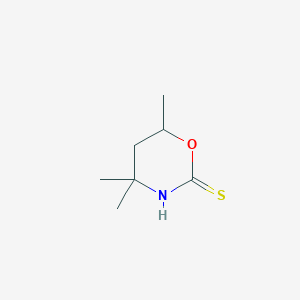
4-Bromo-3-(4-chlorophényl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential biological activities, as indicated by studies on similar structures. For instance, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their antifungal and antitubercular properties, with some showing promising results .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with bromo and chlorophenyl groups, typically involves the reaction of appropriate precursors under controlled conditions. The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, and these compounds have been tested for biological activity . Similarly, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, indicating the versatility of the pyrazole scaffold for chemical modifications .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, the crystal structure determination of 4-iodo-1H-pyrazole completed the data for 4-halogenated-1H-pyrazoles, providing insights into the structural differences among halogenated analogs . The tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, revealing the predominance of 3-bromo tautomers in both solid state and solution .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, depending on their substituents. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the synthesis of 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles involves the reaction of primary and secondary amines with tosylates . The molecular docking study of a pyrazole derivative suggests that the compound might exhibit inhibitory activity against kinesin spindle protein (KSP), indicating potential for chemical interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole can be inferred from related compounds. Vibrational and structural observations, along with molecular docking studies, have been conducted on similar molecules, providing insights into their electronic properties and potential biological interactions . The equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of these compounds can be computed using density functional theory (DFT) methods, which also help in understanding the charge transfer within the molecule . The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks .
Applications De Recherche Scientifique
Précurseur de synthèse organique
Le 4-bromo-3-(4-chlorophényl)-1H-pyrazole peut être utilisé comme précurseur en synthèse organique. Par exemple, il peut être utilisé pour préparer le 4-(benzyloxy)-l-bromo-2-chlorobenzène par réaction avec le bromure de benzyle .
Activités biologiques
Les dérivés de pyrazoline, tels que le this compound, ont montré une gamme d'activités biologiques. Il s'agit notamment d'activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .
Études de neurotoxicité
Le composé peut être utilisé dans des études de neurotoxicité. Par exemple, il peut être utilisé pour étudier les effets de ces composés sur l'activité de l'acétylcholinestérase (AchE) et le niveau de malondialdéhyde (MDA) dans le cerveau des organismes .
Études comportementales
Le composé peut également être utilisé dans des études comportementales. Il peut être utilisé pour étudier les effets de ces composés sur le potentiel de nage et d'autres paramètres comportementaux des organismes .
Études d'impact environnemental
Le composé peut être utilisé dans des études d'impact environnemental. Par exemple, il peut être utilisé pour étudier les effets de ces composés sur la survie et le comportement des organismes aquatiques .
Développement de médicaments
Étant donné la gamme d'activités biologiques présentées par les dérivés de pyrazoline, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYIFLCOHJZQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17978-27-7 |
Source


|
| Record name | 4-bromo-3-(4-chlorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


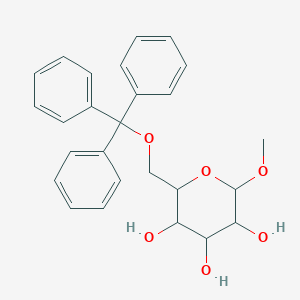

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
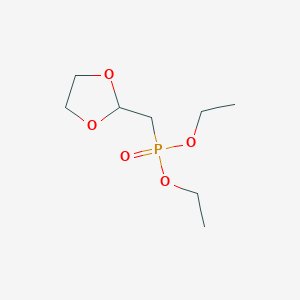
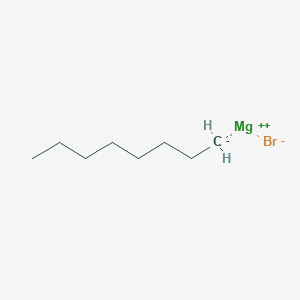
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
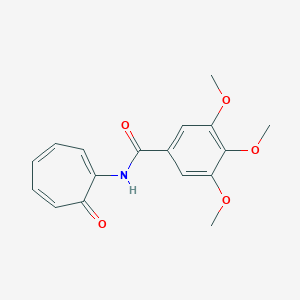
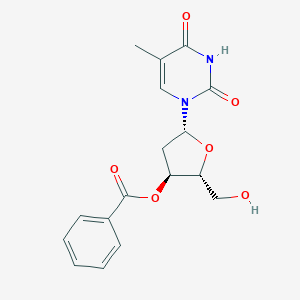
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
